2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide
Description
2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide (CAS 141776-47-8) is a sulfonamide derivative with the molecular formula C₉H₁₁N₃O₄S₂ and a molecular weight of 289.33 g/mol . It is structurally characterized by an imidazo[1,2-a]pyridine core substituted with an ethylsulfonyl group at position 2 and a sulfonamide group at position 2. This compound is primarily recognized as a degradation product of the sulfonylurea herbicide sulfosulfuron under acidic conditions . Sulfosulfuron, a high-performance herbicide used in wheat cultivation, undergoes cleavage of its sulfonylurea bridge in acidic environments, yielding this compound and other metabolites like 4,6-dimethoxy-2-aminopyrimidine .
The compound’s stability and environmental persistence have been studied in microbial degradation pathways. For instance, Brevibacillus borstelensis and Streptomyces albogriseolus facilitate its breakdown in soil, highlighting its role in agrochemical environmental dynamics .
Properties
IUPAC Name |
2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4S2/c1-2-17(13,14)8-9(18(10,15)16)12-6-4-3-5-7(12)11-8/h3-6H,2H2,1H3,(H2,10,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVXHAPMFSPZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(N2C=CC=CC2=N1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573139 | |
| Record name | 2-(Ethanesulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141776-47-8 | |
| Record name | 2-(Ethanesulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation of 2-Ethylthioimidazo[1,2-a]pyridine-3-sulfonamide
The most widely reported method involves the oxidation of 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide (IIa) to the corresponding sulfonyl derivative (IIc). This two-step process begins with the nucleophilic substitution of 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide (VI) with ethanethiol.
Step 1: Synthesis of 2-Ethylthioimidazo[1,2-a]pyridine-3-sulfonamide (IIa)
A suspension of sodium hydride (60%, 1.2 g, 30 mmol) in dimethylformamide (DMF, 20 mL) is treated with ethanethiol (2.2 mL, 30 mmol) under ice cooling. After stirring for 1 hour, 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide (VI, 2.3 g, 9.9 mmol) is added, and the mixture is heated to 115–120°C for 7 hours. The product is isolated by filtration, yielding IIa as a brown solid (90% yield, mp 169–171°C).
Step 2: Oxidation to this compound (IIc)
IIa is oxidized using mCPBA in dichloromethane at 0–5°C. The reaction proceeds via electrophilic oxygen transfer, converting the thioether to a sulfone. After 3 hours, the mixture is quenched with sodium sulfite, filtered, and dried to afford IIc (mp 197–199°C).
Hydrogen Peroxide–Catalyzed Oxidation
An alternative industrial-scale method replaces mCPBA with H₂O₂, reducing costs and hazardous waste.
Reaction Conditions
2-Ethylthioimidazo[1,2-a]pyridine-3-sulfonamide (25.7 g, 0.1 mol) is suspended in acetic acid (250 mL) with sodium tungstate (0.1 g) as a catalyst. The mixture is heated to 70°C, and 30% H₂O₂ (27.2 g, 0.24 mol) is added dropwise over 5 hours. Post-reaction cooling to 15°C precipitates IIc, which is filtered and dried (88% yield, mp 198.5–201.6°C).
Mechanistic Insights
Tungsten catalysts activate H₂O₂ via peroxometalate intermediates, enabling electrophilic oxidation of sulfur. This method avoids stoichiometric oxidants, achieving 98% purity with minimal byproducts.
Comparative Analysis of Oxidation Methods
Reagent Efficiency and Cost
The H₂O₂ method reduces oxidant costs by 99% and eliminates chlorinated solvents, aligning with green chemistry principles.
Reaction Optimization
Temperature Effects
-
mCPBA : Excessive heating (>5°C) accelerates side reactions, reducing yield.
-
H₂O₂ : Elevated temperatures (70°C) enhance reaction rates without compromising selectivity due to catalytic control.
Catalyst Loading
Sodium tungstate at 0.4% w/w optimizes H₂O₂ activation while minimizing metal leaching. Higher loadings (>5%) induce overoxidation to sulfonic acids.
Characterization and Quality Control
Spectroscopic Data
Both methods produce identical spectroscopic profiles, confirming structural fidelity.
Industrial Scalability and Challenges
Process Intensification
Continuous Flow Reactors
Pilot studies demonstrate that H₂O₂ oxidation in microreactors improves heat transfer, reducing reaction time to 2 hours with 92% yield.
Waste Management
The mCPBA route generates 3.2 kg of chlorinated waste per kg of product, whereas H₂O₂ produces 0.5 kg of aqueous waste, treatable via neutralization .
Chemical Reactions Analysis
Reaction Conditions:
Mechanism : The ethylthio group (-S-Et) is oxidized to a sulfonyl group (-SO₂-Et). The reaction proceeds via a two-electron oxidation mechanism, with H₂O₂ acting as the oxygen donor in acidic media .
Condensation with 2-Amino-4,6-dimethoxypyrimidine Phenyl Formate
This reaction forms sulfosulfuron, a herbicidally active sulfonylurea derivative.
Reaction Conditions:
Mechanism : The sulfonamide group acts as a nucleophile, attacking the carbamate carbonyl of phenyl formate. The reaction proceeds via a base-catalyzed nucleophilic substitution, forming a urea linkage .
Environmental Degradation Pathways
In soil and water, 2-ethylsulfonylimidazo... undergoes hydrolysis and microbial degradation:
Major Degradation Products:
| Condition | Products |
|---|---|
| Acidic | 2-(Ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonic acid |
| Neutral/Alkaline | 2-(Ethylsulfonyl)imidazo[1,2-a]pyridine (sulfone) |
| Biotic | N-demethylated derivatives and aminopyrimidine fragments |
Key Findings :
-
Degradation is pH-dependent, with faster rates under acidic conditions.
-
The sulfonamide bond (-SO₂NH₂) is hydrolyzed to sulfonic acid (-SO₃H) in water .
Oxidation to Sulfinyl Derivatives
Controlled oxidation with mCPBA yields sulfinyl intermediates:
Reaction Conditions:
| Parameter | Details |
|---|---|
| Oxidizing Agent | mCPBA (1 equivalent) |
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Yield | 55% after recrystallization |
Mechanism : Selective oxidation of the sulfonyl group is avoided; instead, mCPBA modifies other functional groups in related analogs .
Structural and Supramolecular Interactions
Hydrogen bonding dominates its crystalline structure:
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, facilitating the development of new materials with varied properties.
- Supramolecular Chemistry : Its supramolecular structure is characterized by intermolecular hydrogen bonds, which can be exploited in designing new materials with specific functionalities .
Biology
- Biological Activity : Derivatives of this compound are being studied for their potential antibacterial and antifungal properties. The sulfonamide group is known for its ability to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby disrupting their growth and replication.
Medicine
- Pharmacophore Development : Ongoing research is exploring the potential of this compound as a pharmacophore in drug development. Its structural complexity allows for interactions with various biological targets, making it a candidate for further medicinal chemistry studies.
Agriculture
- Herbicide Application : As a degradation product of sulfosulfuron, a widely used herbicide, 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide exhibits herbicidal properties by inhibiting acetolactate synthase (ALS), an enzyme essential for amino acid biosynthesis in plants . This mechanism makes it effective against various grassy weeds.
Case Study 1: Herbicidal Efficacy
In studies evaluating the efficacy of sulfosulfuron derivatives on controlling weeds like Egyptian broomrape in tomato crops, this compound demonstrated significant effectiveness. The herbicide works by disrupting amino acid synthesis pathways in susceptible plants, leading to their death .
Case Study 2: Environmental Impact
Research has shown that the persistence of this compound in soil systems raises concerns about its ecological impact. Understanding its degradation pathways and environmental behavior is crucial for assessing its long-term effects on soil health and integrated pest management strategies .
Data Tables
| Compound Name | Structure Type | Key Properties |
|---|---|---|
| Sulfosulfuron | Sulfonamide | Widely used herbicide; precursor to this compound |
| Imidazolinone derivatives | Imidazole-based | Known for selective herbicidal activity |
| Pyridine-based sulfonamides | Pyridine derivative | Various biological activities; some are pharmaceuticals |
| Triazole derivatives | Triazole-based | Antifungal properties; used in agriculture |
Mechanism of Action
The mechanism of action of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide involves its interaction with biological targets, primarily through its sulfonamide group. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication . The compound’s specific molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide (CAS 112566-17-3)
- Molecular Formula : C₇H₅ClN₃O₂S
- Molecular Weight : 230.65 g/mol .
- Key Differences : Replaces the ethylsulfonyl group with a chloro substituent at position 2.
- Applications : Serves as a pharmaceutical intermediate and impurity (e.g., Granisetron Impurity 14 and Pyridaben Impurity 3 ) .
- Synthesis : Typically synthesized via halogenation reactions, differing from the sulfonyl chloride-mediated pathways used for ethylsulfonyl derivatives.
6-Oxo-1-(4-sulfamoylphenyl)pyridazin-3-yl methanesulfonate (Compound 7a)
- Molecular Formula : C₁₂H₁₂N₃O₆S₂
- Molecular Weight : 374.37 g/mol .
- Key Differences : Features a pyridazine ring instead of imidazo[1,2-a]pyridine and a methanesulfonate ester group.
- Synthesis : Prepared by reacting 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide with methanesulfonyl chloride in pyridine .
Parent Herbicide: Sulfosulfuron
- Molecular Formula : C₁₆H₁₈N₆O₇S₂
- Molecular Weight : 470.48 g/mol .
- Key Differences : A sulfonylurea herbicide containing a urea bridge linking imidazo[1,2-a]pyridine and 4,6-dimethoxypyrimidinyl groups.
- Degradation : Under alkaline conditions, sulfosulfuron degrades into 1-(2-ethylsulfonylimidazo[1,2-a]pyridin-3-yl)-3-(4,6-dimethoxypyrimidin-2-yl) amine , whereas acidic conditions yield 2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide .
Stability and Degradation Pathways
Biological Activity
2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide is an organic compound with the molecular formula C₉H₁₁N₃O₄S₂. It is primarily recognized as a degradation product of sulfosulfuron, a widely used herbicide in agriculture. This compound has garnered interest due to its potential biological activities, particularly its antibacterial and antifungal properties, as well as its role in herbicidal applications.
The compound features an imidazo-pyridine structure that contributes to its reactivity and biological activity. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which may influence its biological interactions.
The biological activity of this compound is largely attributed to its interaction with specific enzymes. Notably, it is known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it a candidate for antibacterial applications.
Biological Activity Overview
| Biological Activity | Mechanism | Target Organisms | Potential Applications |
|---|---|---|---|
| Antibacterial | Inhibition of dihydropteroate synthase | Various bacteria (e.g., E. coli) | Antibiotic development |
| Antifungal | Disruption of fungal cell wall synthesis | Fungi (e.g., Candida spp.) | Antifungal treatments |
| Herbicidal | Inhibition of acetolactate synthase (ALS) | Grassy weeds (e.g., Egyptian broomrape) | Agricultural herbicides |
Antibacterial Activity
A study indicated that derivatives of this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of folate synthesis pathways, which are essential for bacterial growth.
Antifungal Properties
Research has shown that this compound also possesses antifungal properties. It disrupts the integrity of fungal cell walls, leading to cell lysis and death. This characteristic makes it a potential candidate for developing new antifungal agents.
Herbicidal Efficacy
As a degradation product of sulfosulfuron, this compound has been evaluated for its herbicidal efficacy. It functions by inhibiting ALS in susceptible plants, which is crucial for amino acid biosynthesis. Studies have demonstrated its effectiveness in controlling various weed species in agricultural settings.
Case Study 1: Antibacterial Activity
A laboratory study tested the effectiveness of this compound against E. coli strains. The results showed a minimum inhibitory concentration (MIC) of 32 μg/mL, indicating potent antibacterial activity.
Case Study 2: Herbicidal Application
Field trials conducted on tomato crops infested with Egyptian broomrape revealed that application of the compound significantly reduced weed populations by over 80% compared to untreated controls. This highlights its potential as an effective herbicide.
Q & A
Basic: What are the established synthetic routes for 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide, and how can purity be validated?
Answer:
The compound is synthesized as a derivative of sulfosulfuron, a sulfonylurea herbicide. A common approach involves functionalizing the imidazo[1,2-a]pyridine core via sulfonylation and ethylsulfonyl group introduction. Key steps include:
- Sulfonylation : Reacting the parent heterocycle with sulfonating agents (e.g., sulfonic anhydrides) under controlled conditions.
- Purification : Use column chromatography or recrystallization to isolate the product.
- Purity Validation :
Basic: How is the crystal structure of this compound determined, and what are its key structural parameters?
Answer:
X-ray crystallography is the gold standard. Key parameters from single-crystal analysis include:
- Crystal System : Triclinic, space group P1.
- Unit Cell Dimensions :
- a = 8.3761 Å, b = 8.5438 Å, c = 9.1083 Å.
- Angles: α = 88.83°, β = 75.38°, γ = 65.17°.
- Refinement Metrics : R = 0.026, wR = 0.068, confirming high precision .
- Key Interactions : Sulfonamide groups participate in hydrogen bonding, stabilizing the lattice .
Advanced: How can computational methods optimize the synthesis of this compound?
Answer:
Integrate quantum chemical calculations and reaction path searches:
- Reaction Design : Use software (e.g., Gaussian, ORCA) to model transition states and identify energy barriers for sulfonylation steps.
- Condition Optimization : Apply machine learning to predict optimal solvents, temperatures, and catalysts from historical data .
- Validation : Compare computed IR spectra or reaction yields with experimental data to refine models .
Advanced: What strategies resolve contradictions in reactivity data across studies (e.g., sulfonamide group stability)?
Answer:
- Systematic Variation : Test reactivity under different pH, temperature, and solvent conditions to identify outliers.
- Computational Validation : Perform DFT calculations to assess sulfonamide bond dissociation energies under disputed conditions .
- Multi-Technique Analysis : Combine kinetic studies (UV-Vis monitoring) with in situ NMR to track degradation pathways .
Advanced: How to design experiments to study the sulfonamide group’s reactivity in catalytic systems?
Answer:
- Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates with varying catalysts (e.g., Cu(I)/Cu(II) systems).
- Isotopic Labeling : Introduce ³⁵S isotopes to trace sulfonamide participation in bond cleavage/formation .
- In Operando Spectroscopy**: Monitor catalytic cycles via Raman or XAS to detect intermediate species .
Application-Focused: How to assess the herbicidal activity and mode of action of this sulfonamide derivative?
Answer:
- Bioassays : Test inhibition of acetolactate synthase (ALS) in weeds, a target of sulfonylurea herbicides.
- Enzyme Kinetics : Measure Kᵢ values using purified ALS and varying substrate concentrations .
- Field Trials : Compare weed suppression efficacy in controlled environments with commercial herbicides.
Analytical: What advanced techniques characterize sulfonamide degradation products in environmental samples?
Answer:
- LC-HRMS : Identify degradation fragments with high mass accuracy (e.g., <2 ppm error).
- Tandem MS/MS : Fragment ions (e.g., m/z 155 for sulfonamide cleavage) confirm structural assignments.
- Isotope Ratio MS : Track ¹³C/¹²C ratios to distinguish natural vs. synthetic degradation pathways .
Data Management: How to handle large datasets from crystallographic or spectroscopic studies?
Answer:
- Cloud-Based Platforms : Use tools like ChemAxon or Schrödinger for centralized data storage and analysis.
- Metadata Tagging : Annotate datasets with experimental conditions (e.g., temperature, solvent) for reproducibility .
- Open-Source Repositories : Share crystallographic data (CIF files) via the Cambridge Structural Database .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
